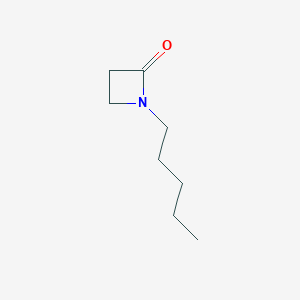

2-Azetidinone, 1-pentyl-

Description

Historical Context and Significance of β-Lactam Scaffolds

The journey of the β-lactam scaffold began with the discovery of penicillin by Alexander Fleming in 1928, a landmark event that revolutionized medicine. derpharmachemica.comchemijournal.com This discovery unveiled the potent antibacterial properties associated with the strained four-membered ring. The subsequent elucidation of its structure and mechanism of action spurred extensive research, leading to the development of a vast arsenal (B13267) of β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams. derpharmachemica.commdpi.combiomolther.org These compounds function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives. derpharmachemica.com The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 through a [2+2] cycloaddition reaction. chemijournal.comresearchgate.net

Structural Features and Unique Chemical Profile of 2-Azetidinones

The 2-azetidinone ring is a cyclic amide within a four-membered ring. derpharmachemica.com This small ring size imposes significant ring strain, rendering the amide bond highly susceptible to nucleophilic attack. This inherent reactivity is a key determinant of its biological activity and synthetic utility. jgtps.comglobalscitechocean.com The parent compound, 2-azetidinone, is a colorless solid with a melting point of 73-74°C. globalresearchonline.netsigmaaldrich.com The carbonyl group in the azetidinone ring exhibits a characteristic stretching absorption in the infrared (IR) spectrum in the region of 1739–1752 cm⁻¹. mdpi.com X-ray crystallographic studies have shown that the ring is nearly planar. globalresearchonline.net

Focus of Research on N-Substituted 2-Azetidinones, including 1-Pentyl-2-Azetidinone

Research has extensively explored the impact of substituents at the N-1 position of the 2-azetidinone ring. These substitutions significantly influence the compound's physical, chemical, and biological properties. globalresearchonline.netnih.gov The nature of the N-substituent can modulate factors such as lipophilicity, which in turn can affect its pharmacokinetic profile. derpharmachemica.com The introduction of various alkyl, aryl, and other functional groups at this position has led to the discovery of compounds with a wide range of applications beyond antibacterial activity, including roles as enzyme inhibitors and synthetic intermediates. nih.govacs.org

Within this context, 1-pentyl-2-azetidinone emerges as a specific example of an N-alkyl substituted β-lactam. Its chemical properties are a direct consequence of the interplay between the reactive β-lactam ring and the five-carbon pentyl chain attached to the nitrogen atom.

Table 1: General Properties of 2-Azetidinone, 1-pentyl-

| Property | Value |

|---|---|

| CAS Number | 62664-98-6 |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

Detailed research findings on the synthesis and spectroscopic characterization of 1-pentyl-2-azetidinone are crucial for understanding its chemical behavior and potential applications. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely reported method for the synthesis of such N-substituted β-lactams. jgtps.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

62664-98-6 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-pentylazetidin-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-6-9-7-5-8(9)10/h2-7H2,1H3 |

InChI Key |

QCCNMOHDURYAJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCC1=O |

Origin of Product |

United States |

Chemical Reactivity Profile and Transformations of the 2 Azetidinone Ring System

Ring Strain and Its Influence on Reactivity

The 2-azetidinone ring is characterized by significant ring strain, a consequence of its constrained four-membered cyclic structure. reddit.comrsc.org This strain arises from the deviation of bond angles from their ideal values and the partial disruption of amide resonance. In a typical acyclic amide, the nitrogen atom is sp² hybridized, allowing its lone pair of electrons to delocalize into the carbonyl group, resulting in a planar and stable system. However, the geometric constraints of the four-membered ring in 2-azetidinones force the nitrogen atom into a more pyramidal, sp³-like geometry. wikipedia.orgfrontiersin.org This pyramidalization reduces the overlap between the nitrogen lone pair and the carbonyl π-system, diminishing the resonance stabilization of the amide bond. wikipedia.org

This reduction in amide character increases the electrophilicity of the carbonyl carbon, making it more ketone-like and highly susceptible to nucleophilic attack. wikipedia.orgglobalresearchonline.net The inherent instability of the strained ring provides a strong thermodynamic driving force for ring-opening reactions, as these reactions relieve the strain. khanacademy.orgnih.gov The reactivity of the β-lactam ring can be quantified using the Woodward parameter, h, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms; a larger h value corresponds to greater strain and higher reactivity. wikipedia.orgfrontiersin.org For monocyclic β-lactams like 1-pentyl-2-azetidinone, which are not fused to another ring, the ring strain is less pronounced than in bicyclic systems like penicillins and cephalosporins, but it is still the dominant factor governing their chemical reactivity. wikipedia.orgfrontiersin.org

Reactions Involving the Carbonyl Moiety

Nucleophilic Acylation and Ring Opening

The heightened electrophilicity of the carbonyl carbon in the 2-azetidinone ring makes it a prime target for nucleophiles. This reactivity is central to the biological action of β-lactam antibiotics and is a key feature of the chemical profile of compounds like 1-pentyl-2-azetidinone. wikipedia.orgnih.govrsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C2-N1 amide bond, thus opening the strained four-membered ring. bhu.ac.in This ring-opening is highly favorable as it relieves the inherent ring strain.

A variety of nucleophiles can induce this ring-opening, including water, alcohols, amines, and thiols. bhu.ac.in For instance, hydrolysis, the reaction with water, typically requires basic or acidic conditions to proceed at a significant rate and results in the formation of a β-amino acid. bhu.ac.in The reaction with alcohols (alcoholysis) yields β-amino esters, while reaction with amines (aminolysis) produces β-amino amides. bhu.ac.in This acylating ability of the β-lactam ring is a cornerstone of its chemical utility and biological function. rsc.orgbhu.ac.in

Interactive Data Table: Nucleophilic Ring Opening of 2-Azetidinones

| Nucleophile (Nu-H) | Product | General Reaction Scheme |

| Water (H₂O) | β-Amino acid | |

| Alcohol (R'-OH) | β-Amino ester | |

| Amine (R'-NH₂) | β-Amino amide |

Ring Expansion and Contraction Reactions of Azetidinones

The strained 2-azetidinone ring can undergo rearrangements that lead to either ring expansion or contraction, providing pathways to other heterocyclic systems. bhu.ac.inwikipedia.org While less common than ring-opening reactions, these transformations are synthetically valuable. Ring expansion reactions can be initiated photochemically or through rearrangement of specific intermediates. For example, certain azetidinone derivatives can be expanded to form five- or six-membered rings. bhu.ac.in

Conversely, ring contraction reactions of larger rings can be a method for synthesizing the 2-azetidinone core itself. nih.gov For instance, the Wolff rearrangement of a cyclic α-diazoketone can lead to a ring-contracted product. wikipedia.org Another example is the Favorskii rearrangement of α-halo cyclic ketones. wikipedia.org While these are general methods, specific conditions for the ring expansion or contraction of a simple N-alkyl azetidinone like 1-pentyl-2-azetidinone would depend on the specific reagents and reaction conditions employed.

Derivatization at Positions C3 and C4 of the Azetidinone Ring

Functionalization of the 2-azetidinone ring at the C3 and C4 positions is a critical strategy for modifying its chemical and biological properties. A primary method for constructing the azetidinone ring with desired substituents at these positions is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comingentaconnect.com The nature of the substituents on the ketene and the imine directly translates to the substitution pattern at the C3 and C4 positions of the resulting β-lactam.

For a compound like 1-pentyl-2-azetidinone, which is unsubstituted at C3 and C4, further derivatization would require reactions that activate these positions. For example, enolate formation at the C3 position by treatment with a strong base would allow for the introduction of various electrophiles. The reactivity at the C4 position is often influenced by a substituent placed there during the initial synthesis. For instance, a 4-acetoxy-2-azetidinone (B1196147) is a common intermediate that allows for the introduction of various nucleophiles at the C4 position via an elimination-addition mechanism. scite.ai The specific strategies for derivatizing the unsubstituted C3 and C4 positions of 1-pentyl-2-azetidinone would involve modern synthetic methodologies for C-H activation or other functionalization techniques.

Stability under Diverse Reaction Conditions

The stability of the 2-azetidinone ring is highly dependent on the reaction conditions. Due to its inherent ring strain, it is susceptible to degradation, particularly under conditions that promote nucleophilic attack on the carbonyl group.

pH: The β-lactam ring is generally unstable in both strongly acidic and strongly basic aqueous solutions. Basic conditions promote hydrolysis via nucleophilic attack of hydroxide (B78521) ions. In acidic conditions, hydrolysis can be catalyzed by protonation of the carbonyl oxygen, which increases its electrophilicity, or the nitrogen atom.

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions, especially in the presence of nucleophiles.

Nucleophiles: As discussed, the presence of nucleophiles can lead to rapid ring opening. Even weak nucleophiles can react over time.

Substituents: The electronic and steric nature of substituents on the ring can significantly impact stability. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing susceptibility to nucleophilic attack. Conversely, bulky substituents may sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ring. In the case of 1-pentyl-2-azetidinone, the N-pentyl group is a simple alkyl group and is not expected to confer any unusual electronic effects on the ring's stability.

Derivatization Strategies for 2 Azetidinone, 1 Pentyl Analogues and Hybrid Compounds

Substitution Patterns on the Azetidinone Ring (C3, C4)

The introduction of substituents at the C3 and C4 positions of the 1-pentyl-2-azetidinone ring is a primary strategy for creating structural diversity and modulating biological activity. The stereochemistry of these substituents is often crucial, with different isomers exhibiting distinct biological effects. nih.gov

The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a widely employed method for constructing the β-lactam ring, allowing for the introduction of various substituents at the C3 and C4 positions. nih.govnih.gov The nature of the substituents on both the ketene and the imine precursors dictates the final substitution pattern of the azetidinone ring. For a 1-pentyl-2-azetidinone, the imine would be derived from pentylamine.

Common substitutions at the C3 position include alkyl, aryl, amino, and halo groups. nih.gov For instance, the use of a substituted acetyl chloride (a ketene precursor) in the Staudinger reaction can lead to a corresponding C3-substituted β-lactam. The C4 position is typically substituted with an aryl or other functional group originating from the imine component. nih.gov

Table 1: Examples of C3 and C4 Substitution Patterns on N-Substituted 2-Azetidinones

| N1-Substituent | C3-Substituent | C4-Substituent | Synthetic Method | Reference |

| Aryl | Chloro | Aryl | Staudinger Cycloaddition | nih.gov |

| Phenyl | Phthalimido | Aryl | Staudinger Cycloaddition | nih.gov |

| Alkyl | Amino | Alkyl | Staudinger-like Cycloaddition | nih.gov |

| Aryl | Phenylthio | Aryl | Staudinger Cycloaddition | nih.gov |

Note: This table presents examples of substitutions on various N-substituted 2-azetidinones that are analogous to potential substitutions on a 1-pentyl-2-azetidinone scaffold.

Fusion of the Azetidinone Ring with Other Heterocyclic Systems

Fusing the 1-pentyl-2-azetidinone ring with other heterocyclic systems can lead to novel bicyclic and polycyclic structures with constrained conformations and potentially enhanced biological activities. nih.gov These fused systems can mimic the structures of established antibiotic classes or explore new chemical space. The fusion can occur across the N1-C4 or C3-C4 bonds of the azetidinone ring.

Several synthetic strategies are employed to achieve ring fusion. Intramolecular cyclization reactions are a common approach, where a substituent on the azetidinone ring reacts with another part of the molecule to form a new ring. nih.gov For example, a substituent at the C4 position with a terminal reactive group can undergo cyclization to form a fused ring. Gold-catalyzed cyclization of 4-allenyl-β-lactams is another method to create bicyclic β-lactams. nih.gov

Examples of heterocyclic systems that can be fused to the azetidinone ring include thiazolidines (as in penicillins), dihydrothiazines (as in cephalosporins), oxazolines, and pyrrolidines. rsc.orgresearchgate.netbhu.ac.in The synthesis of these fused systems often involves multi-step sequences starting from a functionalized monocyclic β-lactam. rsc.org

Table 2: Examples of Heterocyclic Systems Fused to the 2-Azetidinone Ring

| Fused Heterocycle | Type of Fusion | General Synthetic Approach | Potential Biological Relevance | Reference |

| Thiazolidine | N1-C4 | Intramolecular cyclization of a C4-thiol substituted precursor | Penicillin-like antibiotics | bhu.ac.in |

| Dihydrothiazine | N1-C4 | Intramolecular cyclization of a C4-thiol substituted precursor | Cephalosporin-like antibiotics | bhu.ac.in |

| Oxazoline | C3-C4 | Addition of phthalimidoacetyl chloride to 2-methyl-Δ²-oxazoline | Novel antibiotic scaffolds | rsc.org |

| Pyrrolidine | C3-C4 | Ring expansion of functionalized azetidines | Versatile synthetic intermediates | researchgate.net |

Note: The N1-substituent in these examples is variable, and the principles are applicable to a 1-pentyl-2-azetidinone core.

Conjugation with Biologically Relevant Scaffolds

Conjugating 1-pentyl-2-azetidinone with other biologically relevant scaffolds is a powerful strategy to create hybrid molecules with potentially synergistic or novel modes of action. This approach can enhance targeting, improve pharmacokinetic properties, or combine the activities of two different pharmacophores.

The conjugation is typically achieved by forming a stable covalent bond between the 1-pentyl-2-azetidinone unit and the other molecule. The point of attachment can be at the N1, C3, or C4 position, provided a suitable functional group is present or can be introduced.

Biologically relevant scaffolds for conjugation include:

Amino acids and Peptides: Conjugation to peptides can improve cell permeability and target specificity.

Steroids: Steroid-β-lactam conjugates have been explored for their anti-inflammatory and other therapeutic properties. nih.gov

Other Heterocycles: Linking to other bioactive heterocycles, such as indoles, can result in hybrid compounds with unique pharmacological profiles. researchgate.net

The synthesis of these conjugates often involves standard coupling reactions, such as amide bond formation, once the appropriate functional groups are in place on both the azetidinone and the scaffold to be conjugated.

Table 3: Examples of 2-Azetidinone Conjugates with Biologically Relevant Scaffolds

| Conjugated Scaffold | Linkage Position on Azetidinone | Synthetic Strategy | Potential Application | Reference |

| Indole (B1671886) | C4 | Nucleophilic addition of indole to a C4-side chain | Anticancer agents | researchgate.net |

| Steroid (e.g., Prednisolone derivative) | C3-side chain | Esterification | Anti-inflammatory agents | nih.gov |

| Sulfonamide | N1 | [2+2] Cycloaddition using a sulfonamide-containing imine | Antimicrobial agents | nih.gov |

Advanced Spectroscopic and Computational Characterization of 2 Azetidinone, 1 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Azetidinone, 1-pentyl-. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and conformation of the molecule.

In ¹H NMR, the protons on the four-membered β-lactam ring exhibit characteristic chemical shifts. The two methylene (B1212753) protons at the C3 position are diastereotopic and are expected to appear as distinct multiplets, typically in the range of 2.5-3.0 ppm. The protons at the C4 position, adjacent to the nitrogen atom, are shifted further downfield, appearing around 3.0-3.5 ppm. The signals from the N-pentyl group would be observed in the upfield region (0.8-3.2 ppm). The terminal methyl group (CH₃) would present as a triplet around 0.9 ppm, while the methylene groups (CH₂) would show complex multiplets. The CH₂ group directly attached to the nitrogen atom is the most deshielded of the pentyl chain, expected around 3.2 ppm.

Conformational analysis of the N-pentyl chain and its influence on the β-lactam ring can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). wordpress.com NOESY experiments can reveal through-space correlations between protons, providing insights into the preferred spatial arrangement of the pentyl group relative to the azetidinone ring. wordpress.com The flexibility of the pentyl chain would likely result in an equilibrium of multiple conformers in solution. auremn.org.br

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) is the most deshielded, with a characteristic chemical shift expected in the range of 165-175 ppm, a typical value for a strained cyclic amide. The carbons of the β-lactam ring (C3 and C4) would resonate at approximately 40-50 ppm. The carbons of the pentyl chain would appear in the 14-45 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Azetidinone, 1-pentyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | 170.0 |

| C3 (-CH₂-) | 2.8 | 42.0 |

| C4 (-CH₂-N) | 3.3 | 45.0 |

| N-CH₂ (Pentyl C1') | 3.2 | 43.0 |

| -CH₂- (Pentyl C2') | 1.5 | 29.0 |

| -CH₂- (Pentyl C3') | 1.3 | 28.0 |

| -CH₂- (Pentyl C4') | 1.3 | 22.0 |

| -CH₃ (Pentyl C5') | 0.9 | 14.0 |

Infrared (IR) Spectroscopy for Carbonyl Vibrational Analysis

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of functional groups, with the carbonyl (C=O) stretch of the β-lactam ring being the most prominent feature in the spectrum of 2-Azetidinone, 1-pentyl-. Due to significant ring strain in the four-membered azetidinone ring, the amide character is reduced, and the C=O bond gains more double-bond character. wikipedia.org This results in a characteristically high-frequency absorption for the carbonyl stretching vibration.

For 2-Azetidinone, 1-pentyl-, a strong absorption band is expected in the range of 1730-1765 cm⁻¹. globalresearchonline.net This is significantly higher than the C=O stretching frequency observed in less strained, larger-ring lactams (e.g., 5-membered γ-lactams, ~1700 cm⁻¹) or acyclic amides (~1650 cm⁻¹). pg.edu.pl The position of this band is a reliable indicator of the presence of the strained β-lactam ring. The N-pentyl substituent, being an alkyl group, is not expected to induce significant electronic effects (conjugation) that would substantially shift this frequency. Other notable bands in the IR spectrum would include C-H stretching vibrations from the pentyl group and the ring methylene groups around 2850-2960 cm⁻¹ and C-N stretching vibrations around 1380 cm⁻¹. researchgate.net

Table 2: Comparison of Typical Carbonyl (C=O) Stretching Frequencies

| Compound Type | Typical C=O Frequency (cm⁻¹) | Key Factor |

|---|---|---|

| β-Lactam (4-membered ring) | 1730 - 1765 | High Ring Strain |

| γ-Lactam (5-membered ring) | 1700 - 1750 | Moderate Ring Strain |

| δ-Lactam (6-membered ring) | 1660 - 1680 | Low Ring Strain |

| Acyclic Amide | 1630 - 1680 | Resonance Stabilization |

| Ketone | 1705 - 1725 | Standard C=O Stretch |

Mass Spectrometry Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and structural features of 2-Azetidinone, 1-pentyl- through analysis of its fragmentation patterns upon ionization. Using a technique like Electron Ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.

The primary fragmentation pathway for β-lactams involves the cleavage of the strained four-membered ring. nih.govresearchgate.net A common fragmentation is the cleavage of the C2-C3 and C4-N bonds, leading to the elimination of ethenone (CH₂=C=O) and the formation of an N-pentyl iminium cation. Another significant fragmentation pathway is alpha-cleavage, where the bond between C3 and C4 breaks, followed by the loss of a radical. Cleavage of the N-pentyl side chain is also expected, primarily through the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂). The McLafferty rearrangement is a potential pathway if a gamma-hydrogen on the pentyl chain is accessible to the carbonyl oxygen. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for 2-Azetidinone, 1-pentyl- (MW = 141.21)

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 112 | [M - C₂H₅]⁺• | Loss of ethyl radical from pentyl chain |

| 99 | [M - C₃H₆]⁺• | Loss of propene from pentyl chain |

| 84 | [M - C₄H₉]⁺• | Loss of butyl radical from pentyl chain |

| 70 | [C₄H₈N]⁺ | Ring cleavage |

| 43 | [C₃H₇]⁺ | Propyl cation from pentyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The 2-Azetidinone, 1-pentyl- molecule lacks extensive conjugation or chromophores that absorb strongly in the standard UV-Vis range (200-800 nm).

The only relevant electronic transition is the n → π* (non-bonding to anti-bonding pi) transition associated with the carbonyl group of the amide. wikipedia.org For simple, non-conjugated amides, this transition is symmetry-forbidden, resulting in a very weak absorption (low molar absorptivity, ε). Furthermore, this absorption occurs at a short wavelength, typically below 220 nm. Therefore, for 2-Azetidinone, 1-pentyl-, a weak absorption band is expected around 210-220 nm. This peak is often difficult to observe and can be obscured by the solvent cutoff in many common UV solvents. The absence of significant absorption above 220 nm is characteristic of a saturated lactam system.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energetic properties of molecules like 2-Azetidinone, 1-pentyl-. ekb.eg Using a common functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various molecular properties can be accurately predicted. mdpi.com

DFT calculations can provide an optimized molecular geometry, confirming the planarity and bond angles of the β-lactam ring. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is centered on the antibonding π* orbital of the carbonyl group. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. DFT can also be used to generate a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 4: Typical Parameters from DFT Calculations for a β-Lactam

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Maps sites for electrophilic and nucleophilic attack. |

| Theoretical Vibrational Frequencies | Correlates with experimental IR and Raman spectra. |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer profound insights into reaction mechanisms and reactivity. researchgate.net For 2-Azetidinone, 1-pentyl-, these methods can be employed to model the reactivity of the strained β-lactam ring, particularly its susceptibility to nucleophilic attack, which is the basis of the biological activity of many β-lactam antibiotics. benthamdirect.com

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate the potential energy surface for reactions such as alkaline hydrolysis. researchgate.net By locating the transition state structures for the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, one can determine the activation energy barrier for the ring-opening reaction. researchgate.net These calculations can elucidate the role of ring strain in lowering the activation energy compared to less strained amides. Furthermore, ab initio methods can predict how substituents on the nitrogen or the ring itself would modulate this reactivity, providing a theoretical framework for designing new β-lactam derivatives. nih.gov

Mechanistic Basis of Biological Action for 2 Azetidinone and Its Derivatives Excluding Clinical Outcomes

Enzyme Inhibition Studies

The biological activity of 2-azetidinone derivatives is often attributed to their ability to act as mechanism-based inhibitors of various enzymes. This inhibition typically involves the acylation of a key active site residue, leading to the inactivation of the enzyme.

Mechanism of Action against D,D-Transpeptidases (Penicillin-Binding Proteins)

The antibacterial action of β-lactam compounds, including derivatives of 2-azetidinone, is primarily due to the inhibition of bacterial cell wall synthesis. globalresearchonline.nettaylorandfrancis.com Specifically, these compounds target a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are D,D-transpeptidases. nih.govwikipedia.orgnih.gov

The mechanism of inhibition involves the 2-azetidinone ring acting as a mimic of the D-alanyl-D-alanine substrate of the PBP. taylorandfrancis.com The strained amide bond within the β-lactam ring is highly reactive. When the β-lactam antibiotic enters the active site of the PBP, a catalytic serine residue attacks the carbonyl carbon of the lactam ring. wikipedia.org This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. nih.govwikipedia.org This acylation process effectively inactivates the transpeptidase, preventing the cross-linking of peptidoglycan chains, which is a crucial step for maintaining the structural integrity of the bacterial cell wall. taylorandfrancis.comyoutube.com The disruption of this process leads to cell lysis and bacterial death. youtube.com

Inhibition of Serine Hydrolases (e.g., Human Leukocyte Elastase, Thrombin, Chymase, FAAH)

Beyond their antibacterial properties, 2-azetidinone derivatives have been identified as potent inhibitors of various human serine hydrolases. nih.gov These enzymes play critical roles in numerous physiological processes, and their dysregulation is implicated in various diseases. The inhibitory mechanism against these enzymes is analogous to that observed with PBPs, involving the acylation of the active site serine residue. nih.gov

Human Leukocyte Elastase (HLE): Certain substituted 2-azetidinones demonstrate potent, time-dependent inhibition of HLE. The mechanism is believed to involve the opening of the β-lactam ring by the active site serine to form an acyl-enzyme intermediate. The stability of this complex can be significant, with some studies suggesting a "double hit" mechanism involving both serine acylation and subsequent alkylation of an active site histidine. nih.gov

Thrombin: A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been evaluated as time-dependent inhibitors of thrombin. nih.gov The N-substituent on the azetidinone ring was found to be crucial for this inhibitory activity. nih.gov

Chymase: 2-Azetidinones have also been highlighted as potent mechanism-based inhibitors of human chymase. nih.gov

Fatty Acid Amide Hydrolase (FAAH): While not explicitly detailed in the provided context, the general mechanism of serine hydrolase inhibition by β-lactams suggests a similar acyl-enzyme formation would be the basis for FAAH inhibition.

The effectiveness and selectivity of these inhibitors are highly dependent on the substituents on the 2-azetidinone ring, which influence the compound's affinity for the enzyme's active site.

Inhibition of Other Enzyme Systems (e.g., Human Cytomegalovirus Protease)

The therapeutic potential of the 2-azetidinone scaffold extends to antiviral applications. Derivatives have been designed as inhibitors of the human cytomegalovirus (HCMV) protease, which is a serine protease essential for viral replication. nih.govnih.gov

The inhibition mechanism involves the 2-azetidinone acting as a covalent inhibitor of the viral protease. nih.gov Researchers have developed novel monobactam inhibitors that incorporate a carbon side chain at the C-4 position and a urea (B33335) function at the N-1 position of the β-lactam ring. acs.org Substitution with small groups at the C-3 position was found to increase enzymatic activity and stability. acs.org The presence of aromatic 1-acyl groups has been identified as a stringent requirement for anti-HCMV activity. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Substituted Azetidinones

The biological activity and selectivity of 2-azetidinone derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological profile of these compounds.

Impact of N-Substitution on Biological Activity

The substituent on the nitrogen atom (N-1 position) of the 2-azetidinone ring plays a pivotal role in determining the compound's biological target and efficacy.

For inhibitors of the serine protease thrombin, N-substitution is critical. While an N-unsubstituted 4-phenethyl derivative showed weak inhibition, acetylation of the β-lactam nitrogen resulted in an effective, time-dependent inhibitor of thrombin. nih.gov This highlights the importance of the N-substituent in the interaction with the enzyme's active site.

In the context of anti-HCMV activity, the presence of aromatic 1-acyl groups on the nitrogen atom is a stringent requirement. nih.gov Furthermore, for urea-based inhibitors of HCMV protease, benzyl (B1604629) substitution of the urea moiety at the N-1 position was beneficial, particularly when electron-withdrawing groups were attached at the para position of the benzyl ring. acs.org

The following table summarizes the impact of N-substitution on the biological activity of 2-azetidinone derivatives based on available research findings.

| Target Enzyme/Activity | N-1 Substituent | Observation |

| Thrombin | Unsubstituted | Weak inhibition. nih.gov |

| Acetyl | Effective, time-dependent inhibition. nih.gov | |

| Human Cytomegalovirus (HCMV) Protease | Aromatic acyl groups | Stringent requirement for activity. nih.gov |

| Urea with benzyl group | Beneficial for inhibitory activity. acs.org | |

| Urea with p-substituted benzyl group (electron-withdrawing) | Enhanced inhibitory activity. acs.org |

These findings underscore that modifying the N-substituent is a key strategy in the rational design of 2-azetidinone derivatives with specific and potent biological activities.

Role of Substituents at C3 and C4 on Activity Profile

Substituents at the C3 and C4 positions of the 2-azetidinone ring play a pivotal role in modulating the biological activity profile of these compounds. The nature of these substituents can influence the molecule's reactivity, selectivity, and interaction with biological targets.

For instance, the presence of a phenyl group at the C4 position has been shown to facilitate hydrophobic interactions within the active sites of enzymes like β-lactamases, thereby enhancing the inhibitory capacity of the molecule. mdpi.com The antimicrobial activity of 2-azetidinone derivatives is significantly influenced by substitutions at the C4 position, with phenyl, 4-methoxyphenyl, and 4-hydroxyphenyl groups being associated with potent activity. derpharmachemica.com

Electron-withdrawing groups, such as chloro and methoxy (B1213986) groups, on the 2-azetidinone ring can also impact the compound's biological activity, and their presence is often considered in the design of new derivatives with enhanced pharmacological properties. ijsr.net The stereochemistry at these positions is also crucial; for example, the relative orientation of substituents at C3 and C4 can determine the molecule's ability to fit into the active site of a target enzyme.

While specific research on "2-Azetidinone, 1-pentyl-" with varied C3 and C4 substituents is not extensively documented, the general principles of structure-activity relationships (SAR) for 2-azetidinones suggest that the introduction of different functional groups at these positions would significantly alter its biological profile. The 1-pentyl group at the N1 position, being a simple alkyl chain, primarily influences the lipophilicity of the molecule. Increased lipid solubility can, in a general sense, enhance the antibacterial activity and half-life of 2-azetidinone derivatives. derpharmachemica.com

The following table summarizes the influence of various substituents at C3 and C4 on the biological activity of the 2-azetidinone core, based on studies of different derivatives.

| Position | Substituent | Observed Effect on Biological Activity |

| C4 | Phenyl | Enhances hydrophobic interactions with enzyme active sites. mdpi.com |

| C4 | 4-Methoxyphenyl | Associated with potent antimicrobial activity. derpharmachemica.com |

| C4 | 4-Hydroxyphenyl | Associated with potent antimicrobial activity. derpharmachemica.com |

| C3/C4 | Chloro/Methoxy | Can modulate the electronic properties and reactivity of the ring. ijsr.net |

Correlation between Ring Strain and Biological Reactivity

The biological activity of 2-azetidinone derivatives is intrinsically linked to the strain inherent in the four-membered ring. This ring strain renders the amide bond within the β-lactam more susceptible to nucleophilic attack compared to a standard acyclic amide. This heightened reactivity is the cornerstone of the antibacterial action of β-lactam antibiotics, which function by acylating and thereby irreversibly inhibiting bacterial enzymes essential for cell wall synthesis. derpharmachemica.com

The degree of ring strain can be influenced by the substituents on the 2-azetidinone ring. However, the fundamental reactivity conferred by the strained four-membered ring is a prerequisite for the biological action of most 2-azetidinone-based compounds. This reactivity allows the molecule to act as a "warhead," covalently modifying its biological targets.

Insights from In Vitro Biological Screening Models (Mechanistic Focus)

A variety of in vitro biological screening models are employed to elucidate the mechanistic basis of action for 2-azetidinone derivatives. These assays provide valuable information on the specific biological processes that are targeted by these compounds.

Antimicrobial Activity Screening: The most common in vitro screening for 2-azetidinone derivatives involves assessing their activity against a panel of clinically relevant bacteria and fungi. niscpr.res.innih.gov Methods such as the agar (B569324) diffusion cup plate method and broth microdilution are used to determine the minimum inhibitory concentration (MIC) of the compounds. ijsr.net These studies help to establish the spectrum of activity and potency of new derivatives. For β-lactam compounds, these screens are often the first step in identifying their potential as antibiotics that target bacterial cell wall synthesis.

Enzyme Inhibition Assays: To pinpoint the molecular target, enzyme inhibition assays are crucial. For example, the inhibitory activity of 2-azetidinone derivatives against β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics, can be quantified. mdpi.com Other enzyme targets for 2-azetidinone derivatives have also been identified, including cholesterol absorption inhibitors. nih.gov

Anticancer and Antiviral Screening: The biological potential of 2-azetidinones extends beyond antimicrobial activity. In vitro screening against various cancer cell lines is used to identify compounds with antiproliferative effects. researchgate.net Similarly, antiviral activity can be assessed in cell culture models. researchgate.net These broader screening approaches can reveal novel mechanisms of action for this versatile chemical scaffold.

For a hypothetical compound like "2-Azetidinone, 1-pentyl-", a typical in vitro screening cascade would begin with broad antimicrobial testing. If activity is observed, further mechanistic studies, such as enzyme inhibition assays, would be pursued to identify its specific molecular target.

The following table provides examples of in vitro screening models used for 2-azetidinone derivatives and the mechanistic insights they can provide.

| Screening Model | Organism/Target | Mechanistic Insight |

| Broth Microdilution | Bacteria (e.g., S. aureus, E. coli) | Determines minimum inhibitory concentration (MIC), indicating potency of antibacterial effect. ijsr.net |

| Agar Diffusion | Fungi (e.g., A. niger) | Assesses antifungal activity. niscpr.res.in |

| β-Lactamase Inhibition Assay | Purified β-lactamase enzyme | Quantifies the ability to inhibit a key bacterial resistance mechanism. mdpi.com |

| Cancer Cell Line Proliferation Assay | Human cancer cell lines (e.g., HeLa) | Identifies antiproliferative activity and potential as an anticancer agent. researchgate.net |

| Viral Replication Assay | Virus-infected cell cultures | Determines the ability to inhibit viral replication. researchgate.net |

Applications in Organic Synthesis As Chemical Scaffolds

Precursors for β-Amino Acids and β-Amino Alcohols

The β-lactam ring of 2-Azetidinone, 1-pentyl- is susceptible to nucleophilic attack and ring-opening reactions, making it an excellent precursor for the synthesis of β-amino acids and their corresponding alcohols. The hydrolysis of the amide bond within the β-lactam ring, typically under acidic or basic conditions, leads to the formation of the corresponding β-amino acid. For instance, hydrolysis of 2-azetidinone with aqueous alkali yields β-alanine. chemicalbook.com

Furthermore, reduction of the carbonyl group within the 2-azetidinone ring system can produce β-amino alcohols. mdpi.com These vicinal amino alcohols are crucial structural motifs found in a vast array of biologically active compounds, including natural products and pharmaceuticals. diva-portal.orgopenaccessjournals.com The synthesis of β-amino alcohols can be achieved through various reductive methods. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, allowing for the synthesis of specific stereoisomers.

The table below summarizes the transformation of 2-Azetidinone, 1-pentyl- into these important building blocks.

| Starting Material | Reagents and Conditions | Product |

| 2-Azetidinone, 1-pentyl- | Aqueous Acid or Base | 3-Aminooctanoic acid |

| 2-Azetidinone, 1-pentyl- | Reducing Agent (e.g., LiAlH4) | 3-Amino-1-octanol |

Building Blocks for Complex Natural Products and Bioactive Molecules

The inherent reactivity and stereochemical features of 2-azetidinones, including 1-pentyl-2-azetidinone, position them as valuable building blocks in the total synthesis of complex natural products and other bioactive molecules. mdpi.commedipol.edu.tr The four-membered ring can be strategically opened or modified to introduce key functionalities and stereocenters present in the target molecule.

For example, the ring strain of the β-lactam can be exploited in ring-expansion reactions to form larger heterocyclic systems. Additionally, the substituents on the azetidinone ring can be readily manipulated to build up molecular complexity. This approach has been utilized in the synthesis of various natural products containing nitrogen-based heterocycles. The ability to control the stereochemistry at the C3 and C4 positions of the azetidinone ring during its synthesis is particularly advantageous, as this chirality can be transferred to the final natural product.

Role in Peptidomimetics and Non-Natural Amino Acid Synthesis

2-Azetidinone, 1-pentyl- and related β-lactams play a significant role in the field of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. The rigid β-lactam scaffold can be used to constrain the conformation of a peptide chain, mimicking the secondary structures (e.g., β-turns) that are often crucial for biological activity.

Furthermore, 2-azetidinones serve as precursors for the synthesis of non-natural amino acids. qyaobio.comnih.gov These unnatural amino acids, when incorporated into peptides, can confer unique properties, such as resistance to enzymatic degradation or enhanced binding affinity to biological targets. pepdd.com The synthesis of these non-natural amino acids often involves the ring-opening of a β-lactam followed by further functionalization of the resulting β-amino acid.

The table below illustrates the application of 2-Azetidinone, 1-pentyl- in these areas.

| Application Area | Role of 2-Azetidinone, 1-pentyl- | Resulting Molecule Type |

| Peptidomimetics | Rigid scaffold to mimic peptide conformations | Conformationally constrained peptides |

| Non-Natural Amino Acid Synthesis | Precursor for β-amino acid derivatives | Modified amino acids with unique side chains |

Use in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk 2-Azetidinone, 1-pentyl- and other β-lactams are valuable starting points for DOS due to their ability to undergo a variety of transformations, leading to a wide range of molecular scaffolds. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Azetidinone, 1 Pentyl

Development of Novel and Green Synthetic Methodologies

The synthesis of 2-azetidinones, including the 1-pentyl derivative, has traditionally relied on methods like the Staudinger ketene-imine cycloaddition. mdpi.com Future research must prioritize the development of more sustainable and efficient synthetic routes. Green chemistry principles offer a framework for this advancement, focusing on reducing waste, minimizing hazardous solvent use, and improving energy efficiency.

Key areas for development include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can significantly reduce chemical waste. Research into novel catalysts, including organocatalysts and heterogeneous catalysts like Mg-Al hydroxide (B78521), could lead to more environmentally benign processes. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for cycloaddition reactions, offering a greener alternative to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of 2-Azetidinone, 1-pentyl-. This methodology allows for precise control over reaction parameters, potentially leading to higher purity and yield.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, can mitigate the environmental impact associated with traditional organic solvents.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage for 2-Azetidinone, 1-pentyl- Synthesis |

| Heterogeneous Catalysis | Waste Reduction, Reusability | Simplified purification, catalyst can be recovered and reused. |

| Microwave Irradiation | Energy Efficiency | Drastically reduced reaction times, potential for improved yields. |

| One-Pot Reactions | Atom Economy, Step Reduction | Increased efficiency by combining multiple synthetic steps without isolating intermediates. mdpi.com |

| Bio-catalysis | Use of Renewable Feedstocks | Highly selective transformations under mild conditions. |

Exploration of Stereochemical Control in Complex Derivatizations

The 2-azetidinone ring can possess multiple stereocenters, and the specific stereoisomer of a molecule often dictates its biological activity. The Staudinger synthesis, a formal [2+2] cycloaddition, is a cornerstone for creating the β-lactam ring and can generate up to two chiral centers. mdpi.com However, controlling the stereochemical outcome remains a significant challenge.

Future research should focus on:

Asymmetric Catalysis: The development of new chiral catalysts and auxiliaries is crucial for achieving high enantioselectivity and diastereoselectivity in the synthesis of 1-pentyl-2-azetidinone derivatives. This would allow for the selective synthesis of specific stereoisomers for biological evaluation.

Mechanism-Driven Optimization: A deeper understanding of the reaction mechanisms, particularly the formation of the zwitterionic intermediate in the Staudinger synthesis, will enable more rational design of reaction conditions to favor the desired stereochemical outcome (e.g., cis vs. trans isomers). mdpi.com

Derivatization of the Scaffold: Once the 1-pentyl-2-azetidinone core is formed, subsequent reactions to add complexity must also be stereochemically controlled. This includes developing methods for the diastereoselective functionalization of the C3 and C4 positions of the azetidinone ring.

Deepening Mechanistic Understanding of Biological Interactions through Advanced Computational Models

Computational chemistry provides powerful tools to predict and understand how molecules like 2-Azetidinone, 1-pentyl- interact with biological targets at an atomic level. These in silico methods can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. f1000research.comnih.gov

Future avenues include:

Molecular Docking and Dynamics: Employing molecular docking simulations to predict the binding affinity and orientation of 2-Azetidinone, 1-pentyl- and its derivatives within the active sites of various enzymes. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of 1-pentyl-2-azetidinone analogs with their biological activity. This can guide the design of new derivatives with enhanced potency.

Target Identification: Using ligand-based and structure-based computational repurposing strategies to screen libraries of known biological targets and identify potential new therapeutic applications for the 1-pentyl-azetidinone scaffold. f1000research.comnih.gov This approach could reveal unexpected activities for the compound.

| Computational Method | Application for 2-Azetidinone, 1-pentyl- | Information Gained |

| Ligand-Based Screening | Comparison against databases of active molecules (e.g., ChEMBL, DrugBank). f1000research.com | Prediction of potential biological targets based on structural similarity. |

| Molecular Docking | Placing the molecule into the binding site of a target protein. nih.gov | Plausible binding modes, key intermolecular interactions, and binding affinity estimates. |

| Molecular Dynamics | Simulating the movement of the molecule-protein complex over time. | Assessment of binding stability and conformational changes. |

| Free Energy Calculations | Calculating the binding free energy of the molecule to its target. | More accurate prediction of binding affinity compared to docking scores. |

Integration of 2-Azetidinone, 1-pentyl- into New Synthetic Strategies

Beyond its potential as a bioactive molecule, the strained four-membered ring of 2-Azetidinone, 1-pentyl- makes it a valuable and versatile synthetic intermediate. mdpi.com The ring can be opened selectively to access a variety of other important molecular structures.

Future research should explore its use as a building block for:

β-Amino Acids and Peptidomimetics: The azetidinone ring is a precursor to β-amino acids, which are important components of various pharmaceuticals and natural products.

Novel Heterocycles: The reactivity of the β-lactam ring can be harnessed to construct more complex heterocyclic systems through ring-opening, rearrangement, or cycloaddition reactions. nih.gov

Complex Natural Product Synthesis: The stereochemically defined framework of a chiral 2-azetidinone can serve as a key starting material in the total synthesis of complex nitrogen-containing natural products.

Conjugate Molecules: Integrating the 1-pentyl-2-azetidinone moiety into larger molecules, such as linking it to other pharmacophores like penicillanic acid, could produce hybrid compounds with synergistic or novel biological activities. mdpi.com

Investigation of Unconventional Biological Targets for Azetidinone Scaffolds

While the historical focus of β-lactams has been on their antibacterial properties via inhibition of penicillin-binding proteins, the 2-azetidinone scaffold is a privileged structure with a much broader pharmacological profile. mdpi.comnih.govresearchgate.net The 1-pentyl substituent provides a lipophilic handle that can influence its interaction with various biological targets.

Unexplored avenues for investigation include:

Enzyme Inhibition: Screening 2-Azetidinone, 1-pentyl- and its derivatives against a wide range of enzymes. The scaffold has shown potential as an inhibitor of serine proteases such as human tryptase, chymase, and thrombin, as well as viral proteases. nih.govresearchgate.net

Anticancer Activity: Certain 2-azetidinones have demonstrated potent activity against various cancer cell lines, including HT-29 and MCF-7 cells, potentially through mechanisms like tubulin assembly inhibition. mdpi.com

Central Nervous System (CNS) Targets: The potential for 2-azetidinones to act on CNS targets, with reported activities including antiparkinsonian effects, warrants further investigation. nih.govresearchgate.net

Metabolic Diseases: The discovery of ezetimibe, a 2-azetidinone that inhibits cholesterol absorption, highlights the potential for this scaffold in treating metabolic disorders like hyperlipidemia and diabetes. nih.govresearchgate.net

| Potential Therapeutic Area | Unconventional Target Class | Example(s) |

| Inflammation/Coagulation | Serine Proteases | Thrombin, Human Leukocyte Elastase, Tryptase nih.govresearchgate.net |

| Oncology | Cytoskeletal Proteins | Tubulin mdpi.com |

| Viral Infections | Viral Proteases | Human Cytomegalovirus Protease nih.govresearchgate.net |

| Metabolic Disorders | Transporters/Enzymes | Cholesterol Absorption Inhibitors nih.govresearchgate.net |

| Neurodegenerative Diseases | Various CNS Targets | Targets related to Parkinson's disease nih.govresearchgate.net |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of 2-Azetidinone, 1-pentyl-, moving beyond its classical role and establishing it as a versatile scaffold for the development of novel therapeutics and synthetic building blocks.

Q & A

Q. What spectroscopic techniques are essential for characterizing 1-pentyl-2-azetidinone derivatives, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include 1H/13C NMR (to confirm ring substitution patterns and pentyl chain integration), IR (to validate β-lactam carbonyl stretches at ~1750–1800 cm⁻¹), and LCMS (for molecular ion confirmation). Discrepancies in spectral data, such as unexpected splitting in NMR signals, may arise from impurities or stereochemical variations. For example, in , H-3 and H-4 protons showed coupling constants (J=4.65 Hz) consistent with cis stereochemistry in the β-lactam ring . Conflicting elemental analysis results (e.g., 3.25% experimental vs. 3.77% theoretical nitrogen content) may require recrystallization or column purification to improve purity .

Q. What are the comparative advantages of microwave-assisted synthesis over conventional methods for 1-pentyl-2-azetidinone derivatives?

- Methodological Answer : Microwave synthesis offers uniform heating , reduced reaction times (e.g., 10–15 minutes vs. hours in conventional methods), and enhanced yields due to minimized side reactions. highlights a 65% yield for a 2-azetidinone derivative under microwave conditions, with reaction times reduced by 60–70% compared to thermal methods. Key parameters include solvent dielectric properties and microwave power settings (typically 300–500 W) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the antimicrobial efficacy of 1-pentyl-2-azetidinone analogs?

- Methodological Answer : SAR studies should involve:

- Systematic substitution : Varying the N1-pentyl chain length and introducing electron-withdrawing groups (e.g., chloro, nitro) at the C3/C4 positions to modulate β-lactam ring reactivity .

- Biological assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls like ampicillin. reports anti-leukemic activity for naphthalene-substituted analogs, suggesting scaffold versatility .

- Computational modeling : Docking studies to assess interactions with bacterial penicillin-binding proteins (PBPs) or eukaryotic targets like cholesterol transporters .

Q. What computational approaches are validated for predicting the β-lactam ring reactivity of 1-pentyl-2-azetidinone derivatives under physiological conditions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis sets) can predict ring strain and hydrolysis kinetics. highlights computational studies on bond angles (e.g., C2-N1-C5 = 88–92°) and electrostatic potential maps to identify nucleophilic attack sites . MD simulations in explicit solvent models (e.g., TIP3P water) further assess stability in biological environments .

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data in 1-pentyl-2-azetidinone synthesis?

- Methodological Answer : Discrepancies (e.g., C: 77.01% experimental vs. 77.52% theoretical in ) may arise from incomplete purification or hygroscopic intermediates. Solutions include:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted precursors.

- Microanalysis validation : Cross-check with CHNS-O analyzers and account for residual solvent via TGA .

Data Presentation and Contradiction Analysis

Q. What are the best practices for reporting spectral and analytical data to ensure reproducibility?

- Methodological Answer :

- Raw data : Include full NMR assignments (δ, multiplicity, J-values) and LCMS chromatograms in appendices, as per .

- Tabulated results : Compare yields, melting points, and spectral peaks across synthetic batches (Example Table 1).

| Parameter | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Reaction Time | 8–12 hours | 15–30 minutes | |

| Yield (%) | 45–50 | 60–65 | |

| Purity (HPLC) | 90–92% | 95–98% |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions (e.g., variable MIC values) may stem from differences in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive/negative controls. notes that cholesterol absorption inhibition by 2-azetidinones varies with substituent lipophilicity, underscoring the need for consistent pharmacokinetic profiling .

Methodological Frameworks

Q. What frameworks are recommended for designing hypothesis-driven studies on 1-pentyl-2-azetidinone derivatives?

- Methodological Answer :

- PICO Framework : Define Population (e.g., bacterial strains), Intervention (compound concentration), Comparison (existing antibiotics), and Outcome (MIC reduction).

- FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored C3 substituents), and Relevant (antimicrobial resistance mitigation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.